molecular formula C7H5ClF3NO2 B14790528 2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine

2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine

Cat. No.: B14790528
M. Wt: 227.57 g/mol
InChI Key: YMLKCDBBXVJJAL-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of both chloro and trifluoromethoxy groups on the pyridine ring enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine typically involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Mechanism of Action

The mechanism by which 2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine exerts its effects depends on its specific applicationThe chloro and methoxy groups can also influence the compound’s binding affinity and selectivity for specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine is unique due to the combination of its chloro, methoxy, and trifluoromethoxy groups. This combination imparts distinct physicochemical properties, making it a valuable intermediate in various synthetic and industrial applications.

Properties

Molecular Formula

C7H5ClF3NO2

Molecular Weight

227.57 g/mol

IUPAC Name

2-chloro-4-methoxy-6-(trifluoromethoxy)pyridine

InChI

InChI=1S/C7H5ClF3NO2/c1-13-4-2-5(8)12-6(3-4)14-7(9,10)11/h2-3H,1H3

InChI Key

YMLKCDBBXVJJAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)Cl)OC(F)(F)F

Origin of Product

United States

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